molecular formula C21H23N3O3 B5153683 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5153683
M. Wt: 365.4 g/mol
InChI Key: IUHUZOGHNWENMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (CAS 433962-62-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C21H23N3O3 and a molecular weight of 365.43 g/mol, this pyrrolidine-2,5-dione (succinimide) derivative is part of a class of compounds that has demonstrated significant research value in the field of neuroscience, particularly as a scaffold for investigating novel anticonvulsant agents . Structural analogs based on the 3-aminopyrrolidine-2,5-dione core have shown promising activity in established seizure models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, which is often used to identify treatments for therapy-resistant epilepsy . The strategic incorporation of the 4-phenylpiperazine moiety is a recognized approach in medicinal chemistry to enhance anticonvulsant potency and improve the pharmacological profile . Researchers can leverage this compound as a key intermediate or reference standard in the design and synthesis of new candidates for the development of antiepileptic drugs (AEDs). This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-27-18-9-7-17(8-10-18)24-20(25)15-19(21(24)26)23-13-11-22(12-14-23)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHUZOGHNWENMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with piperazine to form an intermediate Schiff base, which is then cyclized with succinic anhydride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Oxidation Reactions

The diketone structure of the pyrrolidine-2,5-dione core is inherently oxidized, but adjacent positions may undergo further oxidation. For example:

  • Side-chain oxidation : Under strong oxidizing conditions (e.g., KMnO₄ or CrO₃), the methylene group adjacent to the carbonyl may oxidize to form a ketone or carboxylic acid derivative.

  • Piperazine ring oxidation : The tertiary amine in the piperazine moiety can oxidize to form N-oxides when treated with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Example Reaction Pathway :

CompoundH2O2mCPBAN-Oxide Derivative\text{Compound} \xrightarrow[\text{H}_2\text{O}_2]{\text{mCPBA}} \text{N-Oxide Derivative}

Reduction Reactions

The pyrrolidine-2,5-dione core is susceptible to reduction:

  • Diketone reduction : Lithium aluminum hydride (LiAlH₄) reduces the diketone to a diol, yielding 1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-diol.

  • Selective reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the carbonyl groups without affecting the aromatic rings .

Key Data :

Reagent Product Yield Conditions
LiAlH₄Pyrrolidine-2,5-diol derivative65–70%Anhydrous THF, 0°C–RT
H₂ (1 atm), Pd-CPartially reduced diketone50–55%Ethanol, 25°C, 12 h

Nucleophilic Substitution

The piperazine nitrogen and methoxyphenyl group are sites for substitution:

  • Piperazine N-alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .

  • Aromatic electrophilic substitution : The methoxyphenyl group undergoes nitration or halogenation at the para-position relative to the methoxy group .

Example Reaction :

CompoundHNO3H2SO44-Nitro-1-(4-methoxyphenyl) derivative\text{Compound} \xrightarrow[\text{HNO}_3]{\text{H}_2\text{SO}_4} \text{4-Nitro-1-(4-methoxyphenyl) derivative}

Ring-Opening Reactions

Under basic conditions (e.g., NaOH), the pyrrolidine-2,5-dione ring opens to form dicarboxylic acid derivatives, which can further react with amines or alcohols .

Functionalization of Reactive Positions

The compound’s structure allows targeted modifications:

Position Reaction Type Reagents/Conditions Applications
Piperazine N-atomAlkylation/AcylationR-X, DMF, 60°CSAR studies for CNS ligands
Methoxyphenyl ringElectrophilic substitutionBr₂/FeBr₃, 0°CHalogenated analogs
Pyrrolidine carbonylCondensationNH₂OH·HCl, pyridine, refluxOxime derivatives

Comparative Reactivity with Analogues

The substitution pattern significantly impacts reactivity:

Compound Reactivity Trend
This compoundHigher electrophilic substitution at methoxyphenyl due to electron-donating OCH₃ group
1-(4-Chlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dioneEnhanced stability toward oxidation due to electron-withdrawing Cl substituent

Challenges and Limitations

  • Steric hindrance : Bulky substituents on the piperazine ring limit access to reactive sites, reducing reaction efficiency .

  • Sensitivity to pH : The diketone core undergoes hydrolysis under strongly acidic or basic conditions, necessitating neutral reaction media.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is being investigated for its potential therapeutic effects in various neurological conditions. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For example, studies utilizing maximal electroshock (MES) and pentylenetetrazole (PTZ) tests have shown promising results in models assessing anticonvulsant activity.

Neuropharmacology

The compound is believed to interact with neurotransmitter receptors, particularly those involved in mood regulation and seizure activity. Its mechanism of action may involve:

  • Receptor Modulation: Targeting neurotransmitter receptors to influence mood and seizure thresholds.
  • Enzyme Inhibition: Affecting enzymes responsible for neurotransmitter metabolism, thereby modulating signaling pathways associated with neurological functions .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of related compounds has revealed that modifications to the piperazine or pyrrolidine moieties significantly influence pharmacological profiles. This area of study is crucial for optimizing the efficacy and safety of new therapeutic agents derived from this compound .

Anticonvulsant Activity

A comparative study on various pyrrolidine derivatives highlighted the anticonvulsant potential of this compound. The following table summarizes findings from recent studies:

CompoundActivityModel Used
This compoundHigh anticonvulsantMES, PTZ
1-(2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrrolidine-2,5-dioneModerate anticonvulsantMES
1-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methylpyrrolidine-2,5-dioneModerate anticonvulsant6-Hz psychomotor seizure model

These findings indicate that structural modifications can enhance or diminish the anticonvulsant properties of related compounds.

In addition to its anticonvulsant effects, the compound's interaction with biological macromolecules such as proteins and nucleic acids has been documented. This interaction may lead to neuroprotective effects, making it a candidate for further exploration in treating psychiatric conditions .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Key Substituents Biological Activity (Model) Potency (ED₅₀/IC₅₀) Reference ID
Target Compound 4-Methoxyphenyl, 4-phenylpiperazine Anticonvulsant (MES/6-Hz)* Not reported
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Phenylacetamide, 4-phenylpiperazine Anticonvulsant (MES) ED₅₀ = 16.13 mg/kg (MES)
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl, 4-bromophenyloxy GABA-T inhibition (in vitro) IC₅₀ = 100.5 µM
3-(Hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione 4-Methoxyphenyl, hexadecylthio Antimicrobial/antifungal (in vitro) Moderate activity
1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-pyrrolidine-2,5-dione Benzyl, trifluoromethylpyridinylpiperazine Not explicitly reported (structural analog)

*MES = Maximal electroshock; 6-Hz = Psychomotor seizure model.

Anticonvulsant Activity

  • Target Compound vs. N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide () :
    The target compound shares the 4-phenylpiperazine group with the N-phenylacetamide derivative, a structural feature linked to sodium channel modulation. However, replacing the acetamide chain with a pyrrolidine-2,5-dione core may enhance binding to neuronal voltage-sensitive sodium channels (site 2), as seen in related compounds . The acetamide derivative exhibited ED₅₀ = 16.13 mg/kg in the MES model, suggesting the target compound could have comparable or superior potency if optimized .

  • Comparison with GABA-T Inhibitors () :
    Derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione showed GABA-transaminase (GABA-T) inhibition (IC₅₀ = 100.5 µM), a mechanism distinct from the target compound’s presumed sodium channel activity. This highlights the versatility of the pyrrolidine-2,5-dione scaffold in targeting different pathways .

Structural Modifications and SAR Insights

  • 4-Methoxyphenyl Group : Present in both the target compound and 3-(hexadecylthio)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (), this substituent enhances lipophilicity and may improve CNS penetration. However, replacing the thioether with 4-phenylpiperazine likely shifts activity from antimicrobial to neuromodulatory .
  • Piperazine vs. Piperidine : describes 1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, which lacks the phenyl group on the piperazine. This absence reduces serotonin receptor affinity, underscoring the importance of the 4-phenylpiperazine moiety for multi-target activity (e.g., 5-HT₁A/SERT binding in ) .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Property Target Compound 1-(4-Methoxyphenyl)-3-(piperidin-1-yl)-pyrrolidine-2,5-dione () 3-(Hexadecylthio)-1-(4-methoxyphenyl)-pyrrolidine-2,5-dione ()
Molecular Weight ~434.5 g/mol 288.34 g/mol 473.69 g/mol
logP ~2.50* 1.0844 ~6.0 (estimated)
Hydrogen Bond Acceptors 8 6 5
Key Functional Groups 4-Phenylpiperazine Piperidine Hexadecylthio

*Estimated based on piperazine’s contribution to lipophilicity.

  • The hexadecylthio derivative () has extreme lipophilicity (logP ~6.0), limiting oral bioavailability despite strong membrane affinity .

Biological Activity

1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound features a unique structural arrangement that combines a pyrrolidine core with phenyl and piperazine groups, suggesting diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, particularly in relation to dopamine and serotonin receptors.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may act as a partial agonist or antagonist at dopamine receptors, which are crucial in the treatment of psychiatric disorders.
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have shown the ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities. For example, studies have shown that:

  • Antiviral Activity : Certain piperazine derivatives have been evaluated for their antiviral properties against HIV and other viruses. Compounds were found to exhibit moderate protective effects against viral infections .

Case Studies

  • Neuropharmacological Effects :
    • A study investigated the effects of piperazine derivatives on mouse splenocytes, revealing that specific compounds could enhance immune responses significantly .
    • Another research highlighted the modification of piperazine structures to improve their affinity for dopamine receptors, indicating a pathway for developing new antipsychotic medications .
  • Enzyme Inhibition :
    • Virtual screening studies indicated that several piperazine derivatives effectively bind to acetylcholinesterase at both peripheral and catalytic sites, which could lead to therapeutic applications in cognitive enhancement .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dioneContains a methoxy group instead of a para-methoxy groupModerate D2 receptor activity
1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dioneChlorine substitution on phenyl ringEnhanced binding affinity for serotonin receptors

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione?

The compound can be synthesized via a two-step process:

  • Step 1 : React 4-methoxyaniline with dihydrofuran-2,5-dione (maleic anhydride derivative) in acetic acid under reflux to form the pyrrolidine-2,5-dione core. Crystallization at room temperature yields 1-(4-methoxyphenyl)pyrrolidine-2,5-dione as colorless prisms .
  • Step 2 : Introduce the 4-phenylpiperazine moiety using nucleophilic substitution or coupling reactions. Optimization of solvent (e.g., DMF or dichloromethane), temperature, and stoichiometry is critical to avoid side products . Note: X-ray crystallography confirms structural integrity post-synthesis, with mean C–C bond lengths of 0.002 Å and an R-factor of 0.034 .

Q. How is the structural identity of this compound validated in academic research?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and torsion angles (e.g., methoxyphenyl ring orientation relative to the pyrrolidine core) .
  • NMR spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm in 1^1H NMR) and carbonyl carbons (δ ~170–175 ppm in 13^{13}C NMR).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M+H]+ for C21H21N3O3C_{21}H_{21}N_3O_3: 364.1656) .

Q. What are the stability considerations for this compound under experimental conditions?

  • Hydrolytic stability : The pyrrolidine-2,5-dione ring is susceptible to hydrolysis in aqueous solutions. Kinetic studies of analogous compounds show pseudo-first-order degradation with rate constants dependent on pH and temperature .
  • Storage : Store in anhydrous conditions at –20°C to prevent oxidation of the methoxyphenyl group.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable routes (e.g., ICReDD’s reaction path search methods using Gaussian or ORCA) .
  • Molecular docking : Screen derivatives for binding affinity to targets like serotonin receptors (common for piperazine-containing compounds).
  • Data-driven optimization : Apply machine learning to correlate reaction parameters (e.g., solvent polarity, catalyst loading) with yield and purity .

Q. What experimental design strategies minimize trial-and-error in functionalizing the pyrrolidine-2,5-dione core?

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2k^k or Box-Behnken) to optimize variables like temperature, molar ratios, and reaction time. For example, a 3-factor DoE reduced the number of experiments for a similar piperazine derivative by 40% while maximizing yield to 82% .
  • High-throughput screening (HTS) : Automate parallel reactions with robotic platforms to rapidly test coupling reagents (e.g., EDCI vs. DCC) .

Q. How do analytical methods resolve contradictions in degradation product identification?

  • LC-MS/MS : Differentiate isobaric degradation products (e.g., hydrolyzed vs. oxidized species) using fragmentation patterns. For example, a study on 4-methoxy-pyrrolidine analogs identified N-oxide derivatives via characteristic [M+16] peaks .
  • Multivariate analysis : Pair HPLC-UV data with principal component analysis (PCA) to deconvolute overlapping chromatographic peaks .

Q. What safety protocols are critical when handling this compound in pharmacological assays?

  • Toxicity screening : Prioritize in silico tools like ProTox-II to predict acute toxicity (e.g., LD50_{50} values) and hepatotoxicity risks.
  • Exposure mitigation : Use fume hoods for weighing solids (dust control) and wear nitrile gloves resistant to DMSO (common solvent in bioassays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.